molecular formula C26H32FN3O3 B2606594 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 896364-32-2

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2606594
CAS No.: 896364-32-2
M. Wt: 453.558
InChI Key: JTMPJHAUIOGZOI-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol-5-yl group (a methylenedioxy-substituted benzene), a 4-(2-fluorophenyl)piperazine moiety, and a cyclohexanecarboxamide chain.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3/c27-21-8-4-5-9-22(21)29-12-14-30(15-13-29)23(17-28-26(31)19-6-2-1-3-7-19)20-10-11-24-25(16-20)33-18-32-24/h4-5,8-11,16,19,23H,1-3,6-7,12-15,17-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMPJHAUIOGZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

Synthesis and Structural Characteristics

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine ring, which are known to influence biological activity significantly. The synthesis typically involves multiple steps, including the formation of the piperazine derivative and subsequent coupling reactions to attach the benzo[d][1,3]dioxole and cyclohexanecarboxamide groups.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit notable anticancer properties. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

  • Case Study : A study on related compounds showed that one derivative had an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective induction of apoptosis in cancer cells .

2. Neuropharmacological Activity

The piperazine component suggests potential activity on neurotransmitter receptors, particularly serotonin receptors (5-HT). Compounds designed with similar structures have shown affinity for 5-HT1A and 5-HT2A receptors.

CompoundReceptor AffinityIC50 (μM)
Compound A5-HT1A10.5
Compound B5-HT2A12.3

This affinity may correlate with anxiolytic or antidepressant effects .

3. Antimicrobial Properties

Preliminary studies have indicated that related compounds possess antimicrobial activity against various bacterial strains. The presence of bulky hydrophobic groups in the structure enhances this activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 μg/mL
Staphylococcus aureus10 μg/mL

These results suggest that modifications to the benzo[d][1,3]dioxole moiety can lead to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine or dioxole rings can significantly alter receptor binding and biological outcomes.

Key Findings:

  • Substituting different halogens on the phenyl ring can enhance anticancer potency.
  • Modifications to the cyclohexanecarboxamide group can improve selectivity for specific receptors while reducing off-target effects.

Scientific Research Applications

Structural Features

FeatureDescription
Benzo[d][1,3]dioxole A fused bicyclic structure known for diverse biological activity.
Piperazine Ring Provides structural rigidity and potential for receptor interaction.
Cyclohexanecarboxamide Enhances lipophilicity and may improve bioavailability.

Pharmacological Potential

Research indicates that compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide exhibit promising pharmacological effects:

  • Antidepressant Activity : The piperazine component is often associated with antidepressant properties. Studies have shown that modifications in piperazine derivatives can lead to enhanced serotonin receptor affinity, suggesting potential use in treating depression .
  • Neuroprotective Effects : Compounds containing benzo[d][1,3]dioxole have been studied for their neuroprotective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases .

Medicinal Chemistry

The synthesis of this compound involves complex organic reactions such as 1,3-dipolar cycloaddition, which allows for the construction of chiral centers essential for biological activity. Research into its synthetic pathways can lead to the development of more effective analogs with improved pharmacokinetic profiles .

Case Study 1: Antidepressant Efficacy

A study conducted on piperazine derivatives indicated that modifications similar to those found in this compound resulted in significant reductions in depressive-like behaviors in animal models. The study highlighted the importance of the fluorophenyl group in enhancing receptor binding affinity .

Case Study 2: Neuroprotection

In vitro studies demonstrated that compounds with a benzo[d][1,3]dioxole framework exhibited protective effects on neuronal cells subjected to oxidative stress. This suggests that this compound could be explored further for its potential in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Comparison with WAY-100635 Derivatives (18F-FCWAY and 18F-Mefway)

The target compound shares structural homology with WAY-100635 derivatives, which are well-characterized 5-HT1A receptor antagonists used in PET imaging .

Parameter Target Compound 18F-FCWAY 18F-Mefway
Core Structure Cyclohexanecarboxamide, 2-fluorophenyl-piperazine, benzo[d][1,3]dioxol-5-yl Cyclohexanecarboxamide with trans-4-fluoro, 2-methoxyphenyl-piperazine Cyclohexanecarboxamide with 4-fluoromethyl, 2-methoxyphenyl-piperazine
Fluorine Position 2-Fluorophenyl on piperazine trans-4-Fluoro on cyclohexane 18F on primary carbon (fluoromethylcyclohexane)
Receptor Affinity Not explicitly reported (inferred high 5-HT1A affinity due to structural similarity) IC50: ~23 nmol/L (WAY-100635) IC50: ~26 nmol/L (comparable to WAY-100635)
Metabolic Stability Likely moderate (fluorine on aromatic ring may reduce defluorination) Low in vivo stability (rapid defluorination) High stability (18F on primary carbon resists enzymatic cleavage)
Key Application Potential CNS receptor imaging/therapy PET imaging of 5-HT1A receptors (limited by defluorination) PET imaging with improved stability and hippocampus-to-cerebellum ratios

Key Insights :

  • The 2-fluorophenyl substituent on the piperazine in the target compound may enhance receptor selectivity compared to 18F-FCWAY’s trans-4-fluoro group.
  • 18F-Mefway’s stability advantage stems from its fluoromethyl group, a feature absent in the target compound but relevant for drug design .

Comparison with Benzo[d][1,3]dioxol-5-yl-Containing Analogues

and highlight compounds with the benzo[d][1,3]dioxol-5-yl group but divergent pharmacophores:

Compound Structure Highlights Key Differences vs. Target Compound
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) Oxoacetamide backbone, no piperazine Simpler scaffold; lacks CNS-targeting piperazine moiety
1-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide (72) Cyclopropane-carboxamide, thiazole ring Thiazole vs. piperazine; altered solubility and target
N-(2-Chlorophenyl)hydrazinecarboxamide (4) Imidazole-propylidene hydrazine, chlorophenyl Imidazole introduces hydrogen-bonding potential

Key Insights :

  • The benzo[d][1,3]dioxol-5-yl group is versatile but requires complementary functional groups (e.g., piperazine) for CNS activity.
  • The target compound’s cyclohexanecarboxamide may improve lipophilicity and blood-brain barrier penetration compared to cyclopropane or oxoacetamide derivatives .

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